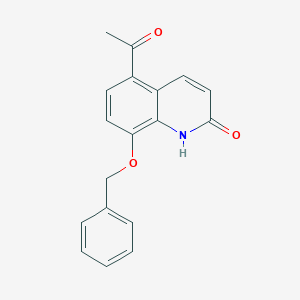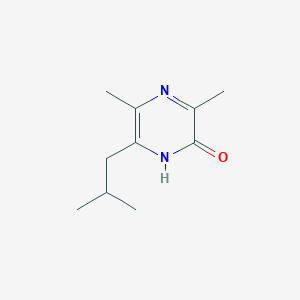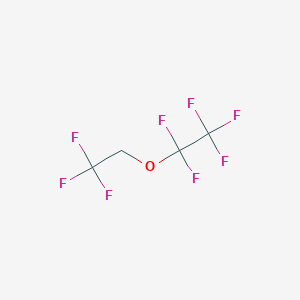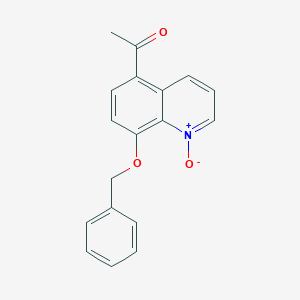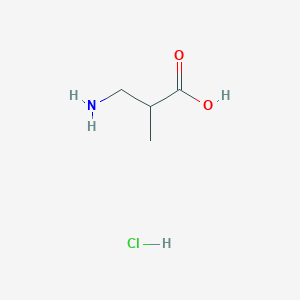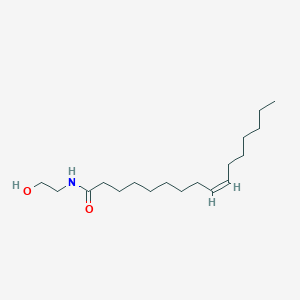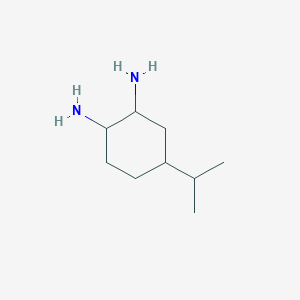
4-Propan-2-ylcyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propan-2-ylcyclohexane-1,2-diamine, also known as PAC, is a cyclic diamine that has been widely used in scientific research due to its unique chemical properties. This compound is a chiral, non-toxic, and water-soluble molecule that has been used in various fields, including drug discovery, catalysis, and polymer chemistry.
Applications De Recherche Scientifique
4-Propan-2-ylcyclohexane-1,2-diamine has been used in various scientific research fields, including drug discovery, catalysis, and polymer chemistry. In drug discovery, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a chiral ligand for the synthesis of chiral drugs. In catalysis, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a ligand for the synthesis of chiral catalysts for asymmetric reactions. In polymer chemistry, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a monomer for the synthesis of chiral polymers.
Mécanisme D'action
The mechanism of action of 4-Propan-2-ylcyclohexane-1,2-diamine is not fully understood. However, it has been reported that 4-Propan-2-ylcyclohexane-1,2-diamine can interact with various proteins and enzymes, including cytochrome P450, aldose reductase, and acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
4-Propan-2-ylcyclohexane-1,2-diamine has been reported to have various biochemical and physiological effects, including the inhibition of aldose reductase, the reduction of oxidative stress, and the inhibition of acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,2-diamine in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds and catalysts. 4-Propan-2-ylcyclohexane-1,2-diamine is also non-toxic and water-soluble, which makes it easy to handle and manipulate in lab experiments. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,2-diamine is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
For the use of 4-Propan-2-ylcyclohexane-1,2-diamine in scientific research include the synthesis of new chiral ligands and catalysts, the development of new drugs, and the use of 4-Propan-2-ylcyclohexane-1,2-diamine in the synthesis of new chiral polymers.
Méthodes De Synthèse
The synthesis of 4-Propan-2-ylcyclohexane-1,2-diamine can be achieved through several methods, including the reduction of 4-cyclohexene-1,2-dione with sodium borohydride, the reaction of cyclohexanone with propargylamine in the presence of palladium catalysts, and the reaction of cyclohexanone with propargylamine in the presence of copper catalysts. Among these methods, the copper-catalyzed reaction has been widely used due to its high yield and low cost.
Propriétés
Numéro CAS |
157369-98-7 |
|---|---|
Nom du produit |
4-Propan-2-ylcyclohexane-1,2-diamine |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
4-propan-2-ylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
AYNJLCBPBQGVSC-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C(C1)N)N |
SMILES canonique |
CC(C)C1CCC(C(C1)N)N |
Synonymes |
1,2-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
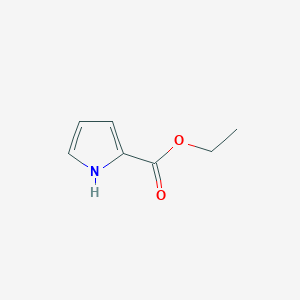
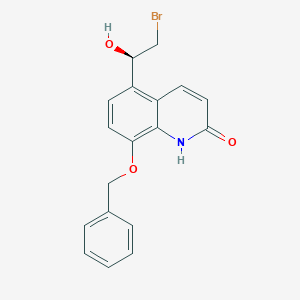
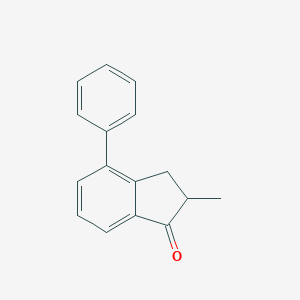
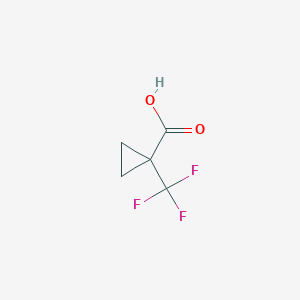
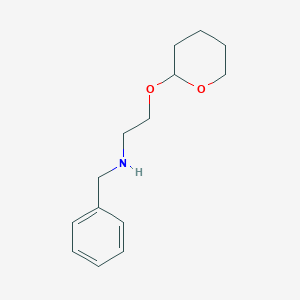
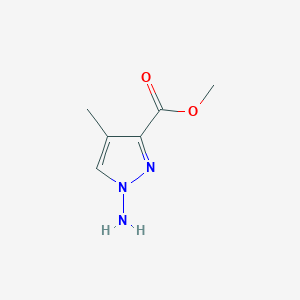
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
